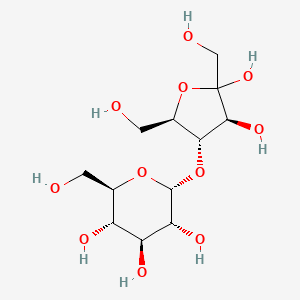
(4Z)-4-Hexen-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-Hexen-2-yn-1-ol is an organic compound with the molecular formula C6H8O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes both a double bond (alkene) and a triple bond (alkyne) in its carbon chain, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-Hexen-2-yn-1-ol can be achieved through various methods. One common approach involves the partial hydrogenation of 4-hexyn-2-ol. This process typically uses a Lindlar catalyst, which selectively hydrogenates the triple bond to a double bond without affecting the existing double bond. The reaction conditions often include a solvent such as ethanol and a controlled atmosphere of hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation in a continuous flow reactor. This method allows for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(4Z)-4-Hexen-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Hex-4-en-2-ynoic acid.
Reduction: Hex-4-en-2-ol.
Substitution: 4-Chloro-hex-2-yne.
科学的研究の応用
(4Z)-4-Hexen-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alkynes and alkenes.
Medicine: Research into the potential therapeutic effects of this compound and its derivatives is ongoing, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (4Z)-4-Hexen-2-yn-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes that catalyze the addition or removal of functional groups, such as hydrolases and oxidoreductases.
Pathways: It participates in metabolic pathways that involve the transformation of alkenes and alkynes, leading to the formation of bioactive molecules.
類似化合物との比較
Similar Compounds
(4E)-4-Hexen-2-yn-1-ol: An isomer with the same molecular formula but different spatial arrangement of atoms.
Hex-4-en-2-ol: A compound with a similar structure but lacking the triple bond.
Hex-2-yne-1-ol: A compound with a similar structure but lacking the double bond.
Uniqueness
(4Z)-4-Hexen-2-yn-1-ol is unique due to its combination of both a double bond and a triple bond in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C6H8O |
|---|---|
分子量 |
96.13 g/mol |
IUPAC名 |
(Z)-hex-4-en-2-yn-1-ol |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-3,7H,6H2,1H3/b3-2- |
InChIキー |
DXKRJONIAOSLSZ-IHWYPQMZSA-N |
異性体SMILES |
C/C=C\C#CCO |
正規SMILES |
CC=CC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



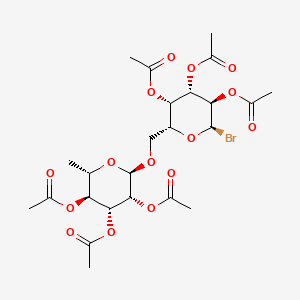
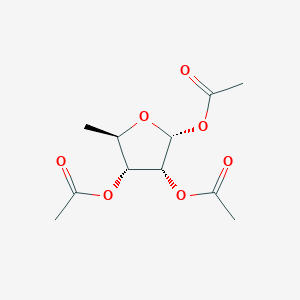
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
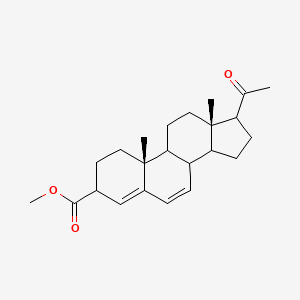
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
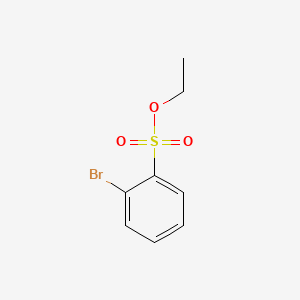
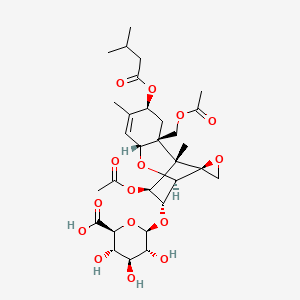
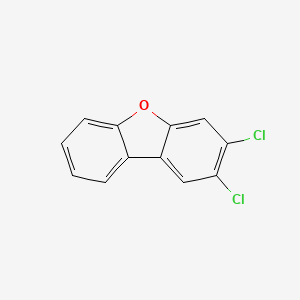
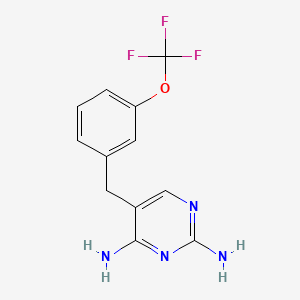
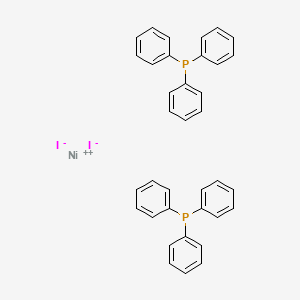
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
